molecular formula C22H30ClN3OS B2895764 2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1323604-76-7

2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2895764
M. Wt: 420.01
InChI Key: ARGKKVNTQRKGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a complex organic molecule. It contains a cyclohexyl group, a piperazine ring, a phenyl ring, and a thiazole ring. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Phenyl group is a functional group that consists of a six-membered aromatic ring, minus a hydrogen, which may be attached to some other part of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperazine ring could impart basicity to the compound, while the phenyl and thiazole rings could contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring could make it susceptible to reactions with acids, while the phenyl and thiazole rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could make it a base, capable of accepting a proton .

Scientific Research Applications

HIV Inhibition

Research has demonstrated the potential of certain compounds related to "2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride" in inhibiting HIV entry. For instance, a study by Watson et al. (2005) focuses on a compound that acts as a noncompetitive allosteric antagonist of the CCR5 receptor, showing potent antiviral effects for HIV-1 through a unique receptor-based mechanism of action (Watson et al., 2005).

Anticancer Activities

Compounds bearing piperazine moiety have been synthesized and investigated for their anticancer activities. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and evaluated their antitumor activity against breast cancer cells, identifying compounds with promising antiproliferative agents (Yurttaş et al., 2014).

Antimicrobial Effects

The synthesis of azole-containing piperazine derivatives and their evaluation for antibacterial, antifungal, and cytotoxic activities have shown significant in vitro antimicrobial efficacy. Gan et al. (2010) reported compounds with remarkable broad-spectrum antimicrobial efficacy against tested strains, highlighting their potential as antimicrobial agents (Gan et al., 2010).

Antidepressant Metabolism

The oxidative metabolism of a novel antidepressant, Lu AA21004, involving 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, has been studied, elucidating the enzymes involved in its metabolism and providing insights into its pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Green Synthesis Methods

Advancements in green chemistry have led to the microwave-assisted synthesis of benzothiazole-piperazine compounds, such as 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. Said et al. (2020) highlighted the efficiency and eco-friendliness of this method, contributing to sustainable pharmaceutical manufacturing processes (Said et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. Compounds containing thiazole rings are known to have diverse biological activities, so it’s possible that this compound could have potential uses in fields like medicinal chemistry .

properties

IUPAC Name

2-cyclohexyl-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS.ClH/c26-22(15-18-7-3-1-4-8-18)25-13-11-24(12-14-25)16-21-23-20(17-27-21)19-9-5-2-6-10-19;/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGKKVNTQRKGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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